Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, a key intermediate in the synthesis of the SGLT2 inhibitor, Empagliflozin.[1][2] This document details the necessary experimental protocols and data interpretation required to confirm the chemical identity and purity of this critical compound.
Chemical Identity and Properties
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone is a substituted benzophenone with the following fundamental properties:
| Property | Value | Reference |
| Chemical Formula | C₁₃H₇ClFIO | [1] |
| Molecular Weight | 360.55 g/mol | [1] |
| CAS Number | 915095-86-2 | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 64-70 °C | [] |
Synthesis and Purification
The synthesis of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone is typically achieved through a Friedel-Crafts acylation reaction. Two common procedures are outlined below.
Experimental Protocol 1: Synthesis via Acyl Chloride
This protocol involves the conversion of 2-chloro-5-iodobenzoic acid to its corresponding acyl chloride, followed by a Friedel-Crafts reaction with fluorobenzene.
Materials:
-
2-chloro-5-iodobenzoic acid
-
Oxalyl chloride or thionyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Fluorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Acyl Chloride Formation: To a solution of 2-chloro-5-iodobenzoic acid in dichloromethane, add a catalytic amount of DMF. Slowly add oxalyl chloride or thionyl chloride and stir the mixture at room temperature until the reaction is complete (cessation of gas evolution).
-
Friedel-Crafts Acylation: In a separate flask, prepare a slurry of anhydrous aluminum chloride in fluorobenzene and cool the mixture in an ice bath. Slowly add the freshly prepared 2-chloro-5-iodobenzoyl chloride solution to the slurry while maintaining the temperature below 5°C.[1]
-
Reaction Quench and Work-up: After the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with dilute hydrochloric acid, water, dilute sodium hydroxide solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[1]
Experimental Protocol 2: Alternative Synthesis Route
Another patented method involves the nitration of o-chlorobenzoic acid, followed by Friedel-Crafts acylation, reduction of the nitro group, and finally a Sandmeyer reaction to introduce the iodine. This multi-step synthesis provides an alternative pathway to the target molecule.
Structure Elucidation Workflow
The confirmation of the structure of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone relies on a combination of spectroscopic techniques. The logical workflow for this process is illustrated below.
Caption: Logical workflow for the synthesis, purification, and structural elucidation of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone.
Spectroscopic Data and Analysis
While specific, publicly available spectra for this exact compound are limited, chemical suppliers often provide a Certificate of Analysis (CoA) which includes key analytical data.[5][6][7] The expected data from various spectroscopic techniques are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Data: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the di-substituted phenyl ring and the tri-substituted phenyl ring will exhibit distinct splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with neighboring protons.
Expected ¹³C NMR Data: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon is expected to appear significantly downfield (typically in the range of 190-200 ppm). The carbons attached to electronegative atoms (Cl, I, F) will also show characteristic chemical shifts.
General Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectral Data: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (360.55 g/mol ). Due to the presence of chlorine and iodine, characteristic isotopic patterns for the molecular ion and fragment ions are expected. Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group.
General Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Data: The IR spectrum of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Other characteristic bands for C-Cl, C-I, C-F, and aromatic C-H and C=C bonds will also be present.
General Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the synthesized compound.
Expected HPLC Data: A pure sample of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone should show a single major peak in the HPLC chromatogram. The retention time of the peak is dependent on the specific HPLC conditions (column, mobile phase, flow rate).
General Experimental Protocol for HPLC Analysis:
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent.
-
Chromatographic Separation: Inject the sample onto an appropriate HPLC column (e.g., C18) and elute with a suitable mobile phase (e.g., a mixture of acetonitrile and water).
-
Detection: Detect the eluting compound using a UV detector at an appropriate wavelength.
-
Purity Calculation: Determine the purity of the sample by calculating the area percentage of the main peak.
Conclusion
The comprehensive structural elucidation of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone is achieved through a synergistic application of synthetic chemistry and various spectroscopic and chromatographic techniques. By following the detailed protocols and interpreting the resulting data as outlined in this guide, researchers and scientists can confidently verify the identity, structure, and purity of this vital pharmaceutical intermediate, ensuring the quality and efficacy of the final active pharmaceutical ingredient, Empagliflozin.
References
- 1. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2 [chemicalbook.com]
- 2. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone CAS 915095-86-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone 915095-86-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pharmaoffer.com [pharmaoffer.com]
- 7. Page loading... [wap.guidechem.com]
